

# Spectroscopic comparison of 4-Pyridin-3-yl-benzoic acid and its precursors

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## Compound of Interest

Compound Name: 4-Pyridin-3-yl-benzoic acid

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## A Spectroscopic Guide to 4-Pyridin-3-yl-benzoic Acid and Its Precursors

This guide provides a detailed spectroscopic comparison of **4-Pyridin-3-yl-benzoic acid** and its common synthetic precursors, 3-bromopyridine and 4-carboxyphenylboronic acid. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes the synthetic and analytical workflows.

## Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **4-Pyridin-3-yl-benzoic acid** and its precursors. This quantitative data facilitates an objective comparison of their spectral characteristics.

Compound	Molecular Formula	Molecular Weight (g/mol)	$^1\text{H}$ NMR ( $\delta$ , ppm)	IR ( $\text{cm}^{-1}$ )	Mass Spectrometry (m/z)
4-Pyridin-3-yl-benzoic acid	$\text{C}_{12}\text{H}_9\text{NO}_2$	199.21[1]	Data not publicly available	Data not publicly available	$[\text{M}+\text{H}]^+:$ 200.06 (Predicted)
3-Bromopyridine	$\text{C}_5\text{H}_4\text{BrN}$	158.00[2]	(in $\text{CDCl}_3$ ): 8.68, 8.52, 7.80, 7.19[3] (in DMSO): 8.79, 8.18, 7.72, 8.77[3]	Key peaks observable in public spectra databases[4]	(EI-MS): 157/159 ( $\text{M}^+$ ), 78 ( $[\text{M}-\text{Br}]^+$ )[5][6]
4-Carboxyphenylboronic acid	$\text{C}_7\text{H}_7\text{BO}_4$	165.94[7]	Data available in spectral databases[8]	Key peaks observable in public spectra databases[9]	(ESI-MS): $[\text{M}-\text{H}]^-:$ 165.0[11] [10]

Note: Experimental spectroscopic data for the final product, **4-Pyridin-3-yl-benzoic acid**, is not readily available in the public databases searched. The predicted mass spectrometry value is based on its molecular formula.

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and data validation.

## Synthesis Protocol: Suzuki-Miyaura Coupling

**4-Pyridin-3-yl-benzoic acid** is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

- Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.1 eq.), and a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq.).

- Solvent Addition: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
- Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  (0.05 eq.), to the reaction mixture under the inert atmosphere.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate.
- Purification: Acidify the aqueous layer with HCl to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography to yield pure **4-Pyridin-3-yl-benzoic acid**.

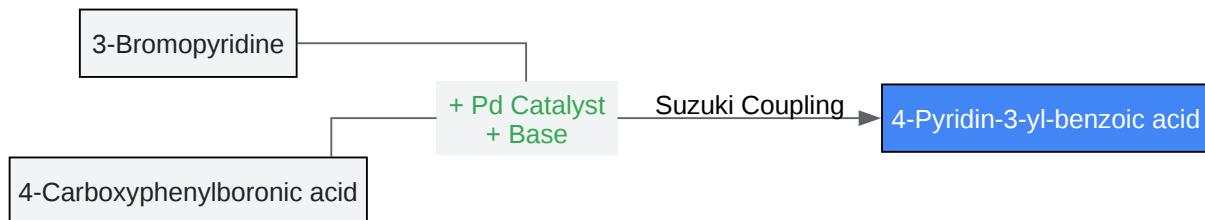
## Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ).
  - Instrumentation: Acquire  $^1\text{H}$  NMR spectra on a 300 or 400 MHz spectrometer.
  - Data Acquisition: Record spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy:
  - Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[\[9\]](#)

- Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. Liquid samples can be analyzed as a neat film between salt plates.[2][9]
- Data Acquisition: Scan the sample over the range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS):
  - Electron Ionization (EI-MS): This technique is suitable for volatile and thermally stable compounds like 3-bromopyridine.[5] The sample is introduced into the ion source, typically via a gas chromatograph (GC), and bombarded with a high-energy electron beam.
  - Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for less volatile and more polar molecules like 4-carboxyphenylboronic acid.[11] The sample is dissolved in a suitable solvent and infused into the mass spectrometer. Analysis is often performed in negative ion mode to detect the deprotonated molecule  $[\text{M}-\text{H}]^-$ .[11]

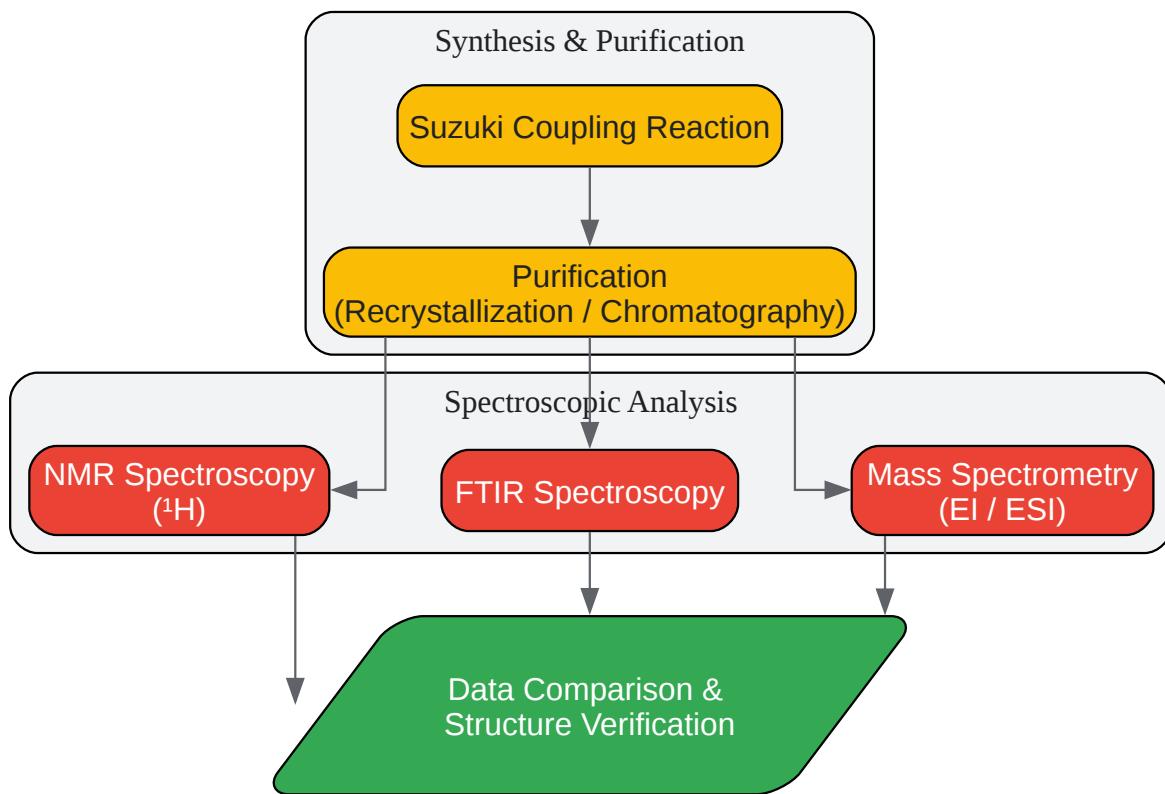
## Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the general experimental workflow.



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Synthetic pathway for **4-Pyridin-3-yl-benzoic acid**.



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General workflow for synthesis and spectroscopic analysis.

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